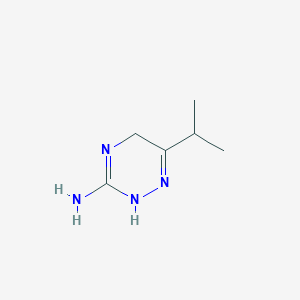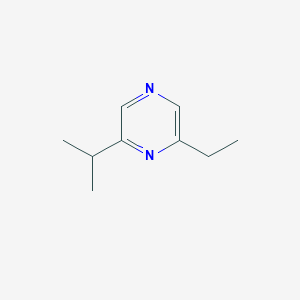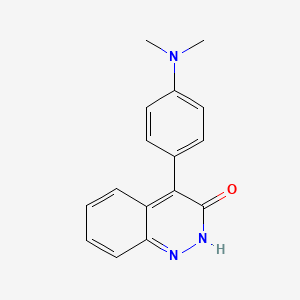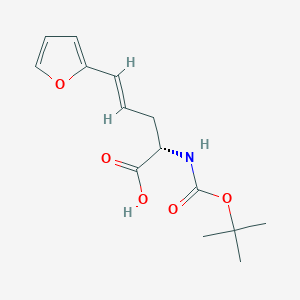
(S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is a synthetic organic compound that features a furan ring and a pent-4-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pent-4-enoic acid derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reactions: The protected amino group is then coupled with the furan ring under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield pentanoic acid derivatives.
Applications De Recherche Scientifique
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-5-(furan-2-yl)pent-4-enoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(thiophen-2-yl)pent-4-enoic acid
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is unique due to its specific combination of a furan ring and a protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H19NO5 |
|---|---|
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
(E,2S)-5-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)8-4-6-10-7-5-9-19-10/h4-7,9,11H,8H2,1-3H3,(H,15,18)(H,16,17)/b6-4+/t11-/m0/s1 |
Clé InChI |
KDOMBUXAFDLXPS-MALLOTDXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CO1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


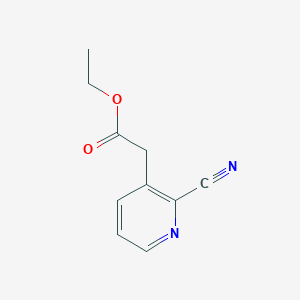

![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
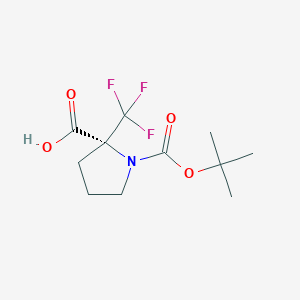

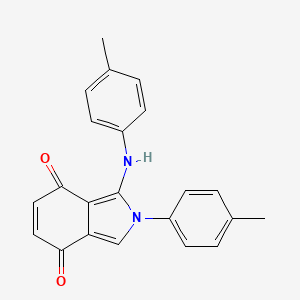
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
